Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate
Overview
Description
Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate typically involves multiple steps, starting with the construction of the benzofuran core One common approach is the cyclization of a suitable precursor, such as a substituted phenol, under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to enhance efficiency and control. The use of catalysts and optimized reaction conditions can help achieve higher yields and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to a nitroso or nitrate group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxyl group can participate in substitution reactions, such as etherification or esterification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H₂) in the presence of a catalyst.
Substitution: Reagents like thionyl chloride (SOCl₂) and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Nitroso derivatives and nitrate esters.
Reduction: Amines and their derivatives.
Substitution: Ethers and esters.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: The biological applications of Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate include its potential use as a probe in biological studies. Its fluorescence properties can be utilized in imaging techniques to study cellular processes and molecular interactions.
Medicine: In the medical field, this compound may have potential as a therapeutic agent. Its ability to interact with biological targets can be explored for the development of new drugs, particularly in the areas of anti-inflammatory and anticancer research.
Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it suitable for various applications, including the development of advanced materials.
Mechanism of Action
The mechanism by which Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The hydroxyl group can form hydrogen bonds, enhancing the compound's solubility and bioavailability. The fluorophenyl group can influence the compound's binding affinity to receptors and enzymes.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
Receptors: It can bind to specific receptors, modulating their activity and signaling pathways.
Comparison with Similar Compounds
Ethyl 2-(4-fluorophenyl)acetate: A simpler ester with a similar fluorophenyl group.
Ethyl 2-(4-fluorophenyl)benzofuran-3-carboxylate: A related benzofuran derivative without the hydroxyl and nitro groups.
Ethyl 2-(4-fluorophenyl)benzofuran-3-carboxylate-5-hydroxy: A compound with a similar structure but lacking the nitro group.
Uniqueness: Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate stands out due to its combination of hydroxyl and nitro groups on the benzofuran ring, which provides unique chemical and biological properties compared to its similar counterparts.
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Properties
IUPAC Name |
ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitro-1-benzofuran-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO6/c1-2-24-17(21)15-11-7-13(20)12(19(22)23)8-14(11)25-16(15)9-3-5-10(18)6-4-9/h3-8,20H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTVYJUIRIKAMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)O)[N+](=O)[O-])C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00731423 | |
Record name | Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitro-1-benzofuran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00731423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
691857-46-2 | |
Record name | Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitro-1-benzofuran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00731423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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